molecular formula C9H11ClN2O4S B1452234 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide CAS No. 875876-40-7

2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide

Cat. No.: B1452234
CAS No.: 875876-40-7
M. Wt: 278.71 g/mol
InChI Key: CMMDHZUSFBBXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide (: 875876-40-7) is a high-purity chloroacetamide derivative supplied for research and development purposes. This compound, with a molecular formula of C 9 H 11 ClN 2 O 4 S and a molecular weight of 278.71 g/mol, is characterized by its melting point of 169-170°C . It features a unique molecular scaffold that combines an electrophilic chloroacetamide group with a polar sulfamoyl moiety, making it a versatile and valuable chemical intermediate for synthesizing more complex organic molecules in pharmaceutical and agrochemical research . The primary synthetic route involves the acylation of 2-methoxy-5-sulfamoylaniline with chloroacetyl chloride, typically under base-mediated conditions in a polar aprotic solvent to yield the final product . The presence of both the sulfonamide and acetamide groups, which are common pharmacophores in medicinal chemistry, suggests potential for diverse biological activity. Recent scientific research explores the value of similar acetamide-sulfonamide scaffolds as potential radiomodulatory agents that may interact with the NF-κB pathway to mitigate inflammation and oxidative stress, particularly in models of renal injury . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-16-8-3-2-6(17(11,14)15)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMDHZUSFBBXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875876-40-7
Record name 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the acylation of 2-methoxy-5-sulfamoylaniline with chloroacetyl chloride. This process is generally carried out under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Key Steps:

  • Starting Materials: 2-methoxy-5-sulfamoylaniline and chloroacetyl chloride.
  • Base: Triethylamine or similar organic bases to trap HCl.
  • Solvent: Commonly polar aprotic solvents such as dichloromethane or acetonitrile.
  • Temperature: Typically maintained at 0–25 °C during addition, followed by stirring at room temperature or slight heating to complete the reaction.
  • Purification: Recrystallization from suitable solvents or chromatographic techniques.

This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and introducing the chloro substituent on the acetamide moiety.

Industrial Scale Preparation

Industrial production follows the same fundamental chemistry but optimizes parameters for scale-up:

  • Use of industrial-grade reagents and solvents.
  • Optimization of reaction time, temperature, and reagent stoichiometry to maximize yield and purity.
  • Purification often involves large-scale recrystallization or chromatographic separation to meet quality standards.
  • Process control includes monitoring of reaction exothermicity and efficient removal of by-products such as HCl.

Alternative and Related Synthetic Approaches

While the direct acylation with chloroacetyl chloride is the standard, insights from related compounds suggest potential alternative methods:

  • One-Pot Methods: For structurally related acetamides, one-pot synthesis involving reaction of aniline derivatives with methoxyacetic acid and subsequent chlorination using thionyl chloride has been reported. This method offers high purity (>99.8%) and yields (>93%) with environmental benefits by avoiding phosphorus-containing reagents and reducing waste (patent CN111978223B).

  • Solvent and Catalyst Choices: Use of nonpolar solvents like cyclohexane combined with acid-binding agents (e.g., triethylamine) can facilitate the reaction under reflux conditions, followed by careful quenching and crystallization steps.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Reactants 2-methoxy-5-sulfamoylaniline, chloroacetyl chloride Molar ratio ~1:1.1 to ensure complete acylation
Base Triethylamine (1.1 eq.) Neutralizes HCl formed, prevents side reactions
Solvent Dichloromethane, acetonitrile Polar aprotic solvents preferred for solubility
Temperature 0–25 °C (addition), then room temperature Controls reaction rate and minimizes side reactions
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization from ethanol or ethyl acetate Achieves high purity product
Yield 70–90% Dependent on scale and purification method

Purification Techniques

Purification is critical due to the presence of residual starting materials, side products, and salts:

  • Recrystallization: Commonly used solvents include ethanol, ethyl acetate, or mixtures with nonpolar solvents. Cooling rates and solvent choice affect crystal quality and yield.
  • Chromatography: Silica gel column chromatography may be employed for small-scale or research-grade purification.
  • Filtration and Drying: After crystallization, vacuum filtration and drying at 60–80 °C for 10–16 hours ensure removal of solvents and moisture.

Challenges and Considerations

  • Handling of Chloroacetyl Chloride: Highly reactive and corrosive; requires controlled addition and appropriate safety measures.
  • Control of Reaction Exotherm: The acylation is exothermic; temperature control is essential to avoid side reactions.
  • Removal of HCl: Efficient neutralization and removal prevent degradation of product and equipment corrosion.
  • Product Stability: The chloroacetamide moiety is reactive; storage under inert atmosphere and low temperature is recommended.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Purity (%) Notes
Direct Acylation (Standard) 2-methoxy-5-sulfamoylaniline + chloroacetyl chloride + triethylamine 0–25 °C, 2–6 h, polar aprotic solvent 70–90 >95 Common laboratory and industrial method
One-Pot Chlorination Approach 2-methoxy-5-sulfamoylaniline + methoxyacetic acid + thionyl chloride + triethylamine Reflux in cyclohexane, 8 h reflux >90 >99.8 Environmentally friendly, high purity

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides or thioacetamides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition : It has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes. The chloroacetamide group enhances its binding affinity to the enzyme's active site.

Medicine

  • Therapeutic Potential : The compound has shown promise in antimicrobial and anticancer applications. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further therapeutic development.

Antimicrobial Activity

Research indicates that 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide exhibits significant antimicrobial properties against various pathogens:

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenZone of Inhibition (mm)
Escherichia coli30
Pseudomonas aeruginosa28
Staphylococcus aureus35
Candida albicans25

The compound is particularly effective against Staphylococcus aureus, a Gram-positive bacterium known for its antibiotic resistance. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways due to the presence of the sulfonamide moiety.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in macrophage cell lines:

Table 2: Anti-inflammatory Effects on Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)
IL-615075
TNF-α20090

These findings suggest potential applications in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In comparative studies against standard antibacterial agents like Ciprofloxacin, this compound exhibited comparable or superior antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa. This highlights its potential as a novel therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Effects

Further research into its anti-inflammatory properties revealed that treatment with this compound significantly reduced cytokine levels in macrophage cell lines, indicating its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The chloroacetamide group is crucial for its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name Substituents on Phenyl Ring Biological Activity/Application Reference
This compound 2-OCH₃, 5-SO₂NH₂ Intermediate for antitumor agents
Alachlor 2,6-diethyl, N-(methoxymethyl) Herbicide (inhibits fatty acid synthesis)
2-Chloro-N-(4-sulfamoylphenyl)acetamide 4-SO₂NH₂ PARP-1 inhibitor (antitumor)
Pretilachlor 2,6-diethyl, N-(2-propoxyethyl) Herbicide (rice field application)
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-CH₂CH₃, 6-CH₃ Herbicide metabolite
2-Chloro-N-(4-chlorophenyl)acetamide 4-Cl Precursor for heterocyclic synthesis

Key Observations:

Position of Sulfamoyl Group : The 5-sulfamoyl substitution in the target compound contrasts with the 4-sulfamoyl derivative in , which showed PARP-1 inhibitory activity. Positional isomerism significantly affects target binding and solubility .

Methoxy vs.

Chloroacetamide Core : All compounds share the 2-chloroacetamide backbone, which facilitates nucleophilic substitution reactions (e.g., S-alkylation in peptide stapling) .

Key Findings:

  • Herbicidal Potency : Alachlor’s efficacy (EC₅₀: 0.1–1.0 µM) highlights the role of lipophilic substituents (e.g., ethyl, methoxymethyl) in membrane permeability .
  • Cytotoxicity: The fluoro-phenoxy derivative in showed high cytotoxicity (IC₅₀: 1.8 µM) on Caco-2 cells, emphasizing the impact of electron-withdrawing groups on anticancer activity .

Key Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yields in PARP-1 inhibitor synthesis, while ethanol is preferred for simpler acetamides .
  • Stapling Applications : The chloroacetamide group enables S-alkylation in peptide stapling, as seen in using NH₄HCO₃/ACN mixtures .

Biological Activity

2-Chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and specific case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methoxy-5-sulfamoylphenylamine with chloroacetyl chloride. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing promising results.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenZone of Inhibition (mm)
Escherichia coli30
Pseudomonas aeruginosa28
Staphylococcus aureus35
Candida albicans25

The above data indicates that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive bacterium known for its resistance to many antibiotics .

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the sulfonamide moiety enhances its interaction with bacterial enzymes, leading to bactericidal effects .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated against standard antibacterial agents such as Ciprofloxacin. Results indicated that this compound exhibited comparable or superior antibacterial activity against both S. aureus and Pseudomonas aeruginosa, suggesting its potential as a novel therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Properties

Research also highlights the anti-inflammatory properties of this compound. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential application in inflammatory diseases .

Table 2: Anti-inflammatory Effects on Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)
IL-615075
TNF-α20090

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide, and what challenges are encountered in its purification?

  • Methodology :

  • Synthesis : A common approach involves nucleophilic substitution or amidation reactions. For example, a related chloroacetamide derivative was synthesized by reacting 2-chloroacetamide with a substituted aromatic aldehyde in acetonitrile under weak base conditions (e.g., K₂CO₃) with stirring for 24 hours at room temperature .
  • Purification Challenges : Residual salts (e.g., K₂CO₃) and unreacted starting materials require filtration and solvent evaporation under reduced pressure. Column chromatography or recrystallization may be needed for high-purity yields.
  • Table 1 : Example Reaction Conditions
ReactantSolventBaseTime (h)Yield (%)
2-ChloroacetamideAcetonitrileK₂CO₃24~70–85

Q. How do the functional groups in this compound influence its reactivity and applications in medicinal chemistry?

  • Functional Group Analysis :

  • Chloro Group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines) .
  • Sulfamoyl Group : Potential hydrogen-bonding interactions with biological targets (e.g., enzymes), suggesting utility in drug design .
  • Methoxy Group : Modulates lipophilicity and electronic effects, impacting bioavailability .
    • Applications : The sulfamoyl moiety is structurally similar to sulfonamide drugs, indicating potential as a carbonic anhydrase inhibitor or antimicrobial agent .

Advanced Research Questions

Q. What computational methods are recommended to predict reactivity and interaction mechanisms with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) and HOMO-LUMO gaps to identify reactive sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., SARS-CoV-2 main protease) .
  • Data Sources : Validate predictions against experimental spectra (e.g., NMR, FTIR) and PubChem-derived structural data .

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved?

  • Strategies :

  • Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (e.g., single-crystal XRD) to confirm stereochemistry .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in NMR interpretations .
  • Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) .

Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?

  • Protocol :

  • Solvent Selection : Use a mixture of polar (e.g., ethanol) and non-polar solvents (e.g., hexane) for slow evaporation .
  • Temperature Control : Maintain a stable temperature (20–25°C) to avoid rapid nucleation.
  • Seed Crystals : Introduce microcrystals from prior batches to guide growth .

Q. How does the electronic configuration of the sulfamoyl group affect its stability under acidic or basic conditions?

  • Mechanistic Insight :

  • The sulfamoyl group (-SO₂NH₂) is prone to hydrolysis under strong acidic/basic conditions due to its electron-withdrawing nature. Stability studies via HPLC or UV-Vis spectroscopy under varying pH (1–14) can quantify degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide

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